TBK1 control PROTAC(R)4
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Overview
Description
TBK1 control PROTAC®4 is a compound used as a negative control for TBK1 PROTAC®3i. It binds to TANK-binding kinase 1 (TBK1) with high affinity but does not significantly degrade TBK1. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which is a novel approach for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1 control PROTAC®4 involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The chemical name of TBK1 control PROTAC®4 is (2S,4S)-1-((S)-18-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,10,15-trioxa-3-azaoctadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .
Industrial Production Methods
Industrial production methods for TBK1 control PROTAC®4 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes to achieve high purity (≥98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
TBK1 control PROTAC®4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
TBK1 control PROTAC®4 is primarily used in scientific research as a negative control to study the effects of TBK1 PROTAC®3i. Its applications include:
Chemistry: Understanding the chemical properties and reactivity of PROTAC compounds.
Biology: Investigating the role of TBK1 in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic applications of PROTAC technology in targeting specific proteins for degradation.
Industry: Developing new PROTAC compounds for various applications, including drug discovery and development.
Mechanism of Action
TBK1 control PROTAC®4 binds to TBK1 with high affinity but does not induce its degradation. This is in contrast to TBK1 PROTAC®3i, which recruits an E3 ubiquitin ligase to tag TBK1 for proteasomal degradation. The lack of degradation by TBK1 control PROTAC®4 makes it a valuable tool for distinguishing the specific effects of TBK1 degradation from other potential off-target effects .
Comparison with Similar Compounds
Similar Compounds
TBK1 PROTAC®3i: Actively degrades TBK1 by recruiting an E3 ubiquitin ligase.
BRD4 PROTAC: Targets bromodomain-containing protein 4 for degradation.
FAK PROTAC: Degrades focal adhesion kinase to suppress cancer metastasis.
Uniqueness
TBK1 control PROTAC®4 is unique in its role as a negative control, providing a baseline to compare the effects of active PROTAC compounds. Its high affinity binding without significant degradation allows researchers to isolate the specific impact of TBK1 degradation .
Properties
Molecular Formula |
C53H74BrN9O9S |
---|---|
Molecular Weight |
1093.2 g/mol |
IUPAC Name |
1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61) |
InChI Key |
QMGHHBHPDDAGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origin of Product |
United States |
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